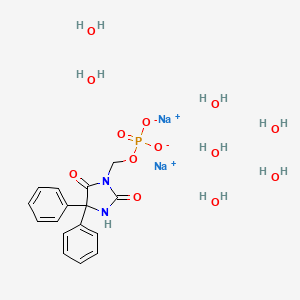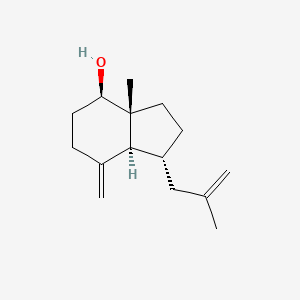
JWH 018 7-hydroxyindole metabolite-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 018 7-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 7-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Differentiation of JWH-018 Metabolite Isomers
- Context: Understanding the metabolism of synthetic cannabinoids like JWH-018 is critical, especially due to the presence of multiple isomeric metabolites. A study by Kusano et al. (2016) developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) for differentiating positional isomers of JWH-018's hydroxyindole metabolites. This method helps identify the hydroxyl positions on the indole ring, crucial for forensic and clinical toxicology.
Identification and Measurement in Human Urine
- Application in Forensic Toxicology: The work of Chimalakonda et al. (2011) and Moran et al. (2011) demonstrates the utility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in detecting JWH-018 metabolites in human urine. These methods are essential for identifying the use of synthetic cannabinoids in forensic cases.
Metabolite Structure Elucidation
- Chemical Analysis and Drug Testing: Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, which could potentially be used as a biomarker in drug testing. Their research highlights the importance of understanding the chemical structure of these metabolites for forensic and toxicological analysis.
Pharmacokinetics and Drug Testing
- Clinical Relevance: The study by Toennes et al. (2017) and Toennes et al. (2018) on the pharmacokinetic properties of JWH-018 provides insight into its behavior in the body and its metabolites. Such information is crucial for developing effective drug testing methods.
Eigenschaften
Molekularformel |
C24H14D9NO2 |
|---|---|
Molekulargewicht |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI-Schlüssel |
OHAPOWHHSCCXIL-YGYNLGCDSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=C(O)C=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1 |
Synonyme |
(7-hydroxy-1-pentyl-1H-indol-3-yl)naphthalen-1-yl)-methanone-2,2/',3,3/',4,4/',5,5,5-d9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




